molecular formula C22H30N2O3 B5549462 2-cyclopentyl-9-[(4-hydroxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

2-cyclopentyl-9-[(4-hydroxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5549462
M. Wt: 370.5 g/mol
InChI Key: MHDJAQUJUIVCKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves multi-step reactions, starting from basic organic or inorganic compounds to achieve the desired complex spiro-structures. For instance, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid in aqueous ethanol under reflux conditions without a catalyst highlights the approach towards constructing diazaspiro[5.5]undecane scaffolds (Ahmed et al., 2012).

Scientific Research Applications

CCR8 Antagonists

Compounds related to "2-cyclopentyl-9-[(4-hydroxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one" have been explored as CCR8 antagonists. These antagonists are useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. Their potential in addressing these conditions highlights the significance of the structural class in medical research (Norman, 2007).

Antihypertensive Applications

Another area of application is in the antihypertensive domain, where derivatives have been screened for activity in spontaneously hypertensive rats. The research has identified potent antihypertensive agents among these derivatives, indicating their value in cardiovascular research (Clark et al., 1983).

Synthesis of Diazaspiro[5.5]undecane Derivatives

The synthesis of diazaspiro[5.5]undecane derivatives via base-promoted [5+1] double Michael addition showcases the compound's versatility in generating spiro-heterocyclic derivatives. This method yields compounds with significant yields, demonstrating the chemical's utility in synthetic organic chemistry (Islam et al., 2017).

Drug Discovery Building Blocks

These compounds have also been used as building blocks in drug discovery, inspired by bioactive natural products. The design and synthesis of novel spiro scaffolds based on these structures aim to facilitate the development of new therapeutic agents (Jenkins et al., 2009).

properties

IUPAC Name

2-cyclopentyl-9-[2-(4-hydroxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c25-19-7-5-17(6-8-19)15-21(27)23-13-11-22(12-14-23)10-9-20(26)24(16-22)18-3-1-2-4-18/h5-8,18,25H,1-4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDJAQUJUIVCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3(CCC2=O)CCN(CC3)C(=O)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-9-[(4-hydroxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

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